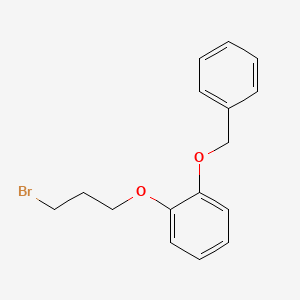

1-(3-Bromopropoxy)-2-(benzyloxy)-benzene

Description

Properties

IUPAC Name |

1-(3-bromopropoxy)-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZTWLOWOWYYJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene in organic synthesis

[1]

Executive Summary

1-(3-Bromopropoxy)-2-(benzyloxy)-benzene is a specialized bifunctional intermediate used primarily in medicinal chemistry for the construction of ortho-substituted phenoxyalkylamines .[1] This molecule serves as a critical "clip" or linker, enabling the attachment of a protected phenol moiety to a nitrogenous pharmacophore (typically a piperazine or amine) via a propyl chain.

Its structural utility lies in its orthogonality:

-

The Alkyl Bromide: A highly reactive electrophile for SN2 substitutions with amines.

-

The Benzyl Ether: A robust protecting group for the phenol, stable to basic alkylation conditions but readily removable via hydrogenolysis (H₂/Pd-C) or Lewis acid mediation (e.g., BBr₃).[1]

This guide details the synthesis, reactivity profile, and application of this compound in the development of CNS-active agents (e.g., 5-HT₁A receptor antagonists) and fused heterocyclic systems.[1]

Part 1: Structural Analysis & Reactivity Profile

Chemical Identity[2][3][4][5][6]

-

IUPAC Name: 1-(Benzyloxy)-2-(3-bromopropoxy)benzene

-

Molecular Formula: C₁₆H₁₇BrO₂[1]

-

Molecular Weight: 321.21 g/mol [1]

-

Key Functional Groups: Aryl benzyl ether (Protecting Group), Primary alkyl bromide (Leaving Group).[1]

Reactivity Matrix

The molecule is designed for sequential functionalization . The table below summarizes its stability and reactivity under common synthetic conditions.

| Reagent / Condition | Reactivity Outcome | Mechanism | Application |

| Secondary Amines (R₂NH) | High Reactivity | SN2 Displacement | Formation of tertiary amines (e.g., arylpiperazines).[1] |

| H₂ / Pd-C | Cleavage | Hydrogenolysis | Removal of benzyl group to reveal free phenol.[1] |

| K₂CO₃ / Acetone (Reflux) | Stable | N/A | Compatible with basic alkylation protocols.[1] |

| BBr₃ / CH₂Cl₂ | Cleavage | Lewis Acid Dealkylation | Alternative deprotection strategy (harsh).[1] |

| Mg / Ether | Grignard Formation | Oxidative Addition | Formation of aryl-alkyl nucleophiles (rare).[1] |

Part 2: Preparation Methodologies

The synthesis of 1-(3-bromopropoxy)-2-(benzyloxy)-benzene is a two-step sequence starting from catechol (1,2-dihydroxybenzene).[1] The critical challenge is controlling the stoichiometry to prevent double alkylation (formation of dibenzyl or dipropyl derivatives).

Step 1: Monobenzylation of Catechol

This step desymmetrizes the catechol core.

-

Reagents: Catechol (1.0 eq), Benzyl Bromide (1.0 eq), K₂CO₃ (1.1 eq).[1]

-

Solvent: Acetone or Acetonitrile (MeCN).[1]

-

Conditions: Reflux, 12–18 hours.[1]

-

Yield Target: 60–75% of 2-(benzyloxy)phenol .[1]

-

Critical Control: Use a slight excess of catechol or slow addition of benzyl bromide to minimize the formation of 1,2-bis(benzyloxy)benzene.[1]

Step 2: O-Alkylation with 1,3-Dibromopropane

This step installs the propyl linker.[1]

-

Reagents: 2-(Benzyloxy)phenol (1.0 eq), 1,3-Dibromopropane (3.0–5.0 eq), K₂CO₃ (2.0 eq).[1]

-

Solvent: DMF or MeCN.[1]

-

Conditions: 60°C – 80°C, 4–8 hours.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc).[1]

-

Yield Target: 80–90%.

Technical Insight: A large excess of 1,3-dibromopropane is mandatory .[1] If stoichiometric amounts are used, the phenoxide will displace both bromides, leading to the formation of the "dimer" 1,3-bis(2-(benzyloxy)phenoxy)propane.[1] The excess dibromide acts as the solvent/reagent and is removed via distillation or chromatography.

Part 3: Synthetic Applications & Workflows

Synthesis of CNS-Active Arylpiperazines

The most common application of this intermediate is in the synthesis of 2-[3-(4-arylpiperazin-1-yl)propoxy]phenols , a scaffold found in numerous serotonin (5-HT) and dopamine receptor ligands (e.g., analogs of Urapidil or Naftopidil).[1]

Experimental Protocol: N-Alkylation

-

Setup: Charge a flask with 1-(3-bromopropoxy)-2-(benzyloxy)-benzene (1.0 eq), the desired Arylpiperazine (1.1 eq), and K₂CO₃ (2.0 eq) in Acetonitrile.

-

Reaction: Reflux for 12–24 hours. Monitor by TLC for disappearance of the bromide.

-

Workup: Filter inorganic salts, concentrate filtrate, and partition between EtOAc/Water.

-

Deprotection: Dissolve the crude benzyl ether in MeOH/EtOAc. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4–6 hours. Filter through Celite and concentrate.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of a 5-HT₁A antagonist pharmacophore using this intermediate.

Caption: Step-wise synthesis of bioactive phenols via the 1-(3-bromopropoxy)-2-(benzyloxy)-benzene intermediate.[1]

Part 4: Case Study – Intramolecular Cyclization

Beyond simple linker chemistry, this intermediate allows for the construction of fused heterocycles such as 3,4-dihydro-2H-1,5-benzoxathiepine or benzoxazepines .[1]

Mechanism:

-

Thio-displacement: The bromide is displaced by a sulfur nucleophile (e.g., thiourea or NaSH) to form a thiol.[1]

-

Deprotection-Cyclization: Removal of the benzyl group reveals the phenol. Under Mitsunobu conditions or oxidative coupling, the phenol and the pendant thiol/amine can be cyclized to form 7-membered rings.[1]

Caption: Strategy for accessing fused heterocyclic systems via intramolecular cyclization.

Part 5: References

-

Bolchi, C., et al. (2016).[1] Preparation of Enantiopure Methionine, Arginine, Tryptophan, and Proline Benzyl Esters. Università degli Studi di Milano.

-

Context: Describes the synthesis of 2-benzyloxyphenol and subsequent alkylation protocols.

-

-

PubChem Compound Summary. (2024). 1-(Benzyloxy)-4-(3-bromopropoxy)benzene (Para-isomer analog).[1] National Center for Biotechnology Information.

-

Context: Provides physicochemical property data relevant to the benzyloxy-bromopropoxy scaffold.

-

-

BenchChem Application Notes. (2025). Reactions of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

-

Context: General protocols for Ullmann condensation and alkylation of phenols with dibromides.

-

-

Organic Chemistry Portal. (2024).[1][2] Williamson Ether Synthesis.

-

Context: Standard mechanism and conditions for phenol alkylation.

-

Methodological & Application

Application Note & Protocol: Synthesis of 1,3-Bis(2-(benzyloxy)phenoxy)propane via Williamson Ether Synthesis

Abstract: This document provides a comprehensive guide for the synthesis of 1,3-bis(2-(benzyloxy)phenoxy)propane, a molecule of interest in materials science and as a precursor for more complex chemical structures. The protocol employs the robust and versatile Williamson ether synthesis, reacting 2-(benzyloxy)phenol with 1,3-dibromopropane.[1] We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step protocol for laboratory execution. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials development, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction and Scientific Rationale

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic chemistry for the formation of both symmetrical and unsymmetrical ethers.[2][3][4][5] The reaction's enduring utility stems from its reliability and broad scope, typically involving the S_N_2 (bimolecular nucleophilic substitution) reaction between an alkoxide or phenoxide ion and a primary alkyl halide.[6][7][8]

In this application, we target the synthesis of 1,3-bis(2-(benzyloxy)phenoxy)propane. This molecule serves as a valuable bifunctional building block, featuring two protected phenol moieties linked by a flexible propyl chain. The benzyl protecting groups can be selectively removed under hydrogenolysis conditions, revealing the free phenols for further functionalization, making this a strategic intermediate in the synthesis of ligands, polymers, and macrocyclic hosts.

The chosen synthetic strategy involves a double Williamson ether synthesis. Two equivalents of the nucleophile, 2-(benzyloxy)phenoxide, react with one equivalent of the difunctional electrophile, 1,3-dibromopropane.

Mechanistic Pathway

The reaction proceeds via a two-step S_N_2 mechanism:

-

Deprotonation: The phenolic proton of 2-(benzyloxy)phenol is acidic and is readily removed by a moderately strong base, such as potassium carbonate, to generate the corresponding 2-(benzyloxy)phenoxide ion in situ. This anion is a potent nucleophile.

-

Nucleophilic Attack: The generated phenoxide attacks one of the primary electrophilic carbon atoms of 1,3-dibromopropane. This concerted, backside attack displaces the first bromide leaving group, forming a new carbon-oxygen bond.[2][6] This process is then repeated at the other end of the propyl chain with a second equivalent of the phenoxide to yield the final desired product.

Because 1,3-dibromopropane is a primary alkyl halide, the S_N_2 pathway is strongly favored over the competing E2 elimination reaction, which is more prevalent with secondary or tertiary halides.[7][9]

Figure 1: General reaction scheme for the synthesis.

Experimental Design and Rationale

A successful synthesis relies on the careful selection of experimental parameters. The choices outlined below are designed to maximize yield and purity while minimizing side reactions.

-

Base Selection: Potassium carbonate (K₂CO₃) is chosen as the base. For aryl ethers, strong bases like sodium hydride (NaH) are often unnecessary and can be hazardous to handle.[10] K₂CO₃ is a mild, inexpensive, and effective base for deprotonating phenols. Its use minimizes potential side reactions that can occur with stronger, more nucleophilic bases.[10][11]

-

Solvent Choice: A polar aprotic solvent is ideal for S_N_2 reactions.[2] N,N-Dimethylformamide (DMF) is selected for its ability to dissolve the reactants and the intermediate salt, while effectively solvating the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This accelerates the rate of reaction.[2][10] Acetonitrile is also a suitable alternative.[2][3]

-

Temperature Control: The reaction is conducted at an elevated temperature (80 °C) to ensure a reasonable reaction rate. Typical Williamson syntheses are performed between 50-100 °C and are often complete within 1-8 hours.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent potential degradation from prolonged heating.

-

Stoichiometry: A slight excess of the phenol (2.1 equivalents) is used relative to the dibromopropane (1.0 equivalent) to ensure the complete consumption of the limiting difunctional electrophile. This minimizes the formation of the mono-substituted intermediate, 1-bromo-3-(2-(benzyloxy)phenoxy)propane, which can be difficult to separate from the desired product.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale of 1,3-dibromopropane.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 2-(benzyloxy)phenol | C₁₃H₁₂O₂ | 200.23 | 10.5 | 2.1 | 2.10 g |

| 1,3-dibromopropane | C₃H₆Br₂ | 201.89 | 5.0 | 1.0 | 0.67 mL (1.01 g) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 3.0 | 2.07 g |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | - | 25 mL |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

Nitrogen or Argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Figure 2: High-level experimental workflow diagram.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)phenol (2.10 g, 10.5 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 25 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Addition of Electrophile: While stirring at room temperature, add 1,3-dibromopropane (0.67 mL, 5.0 mmol) to the suspension dropwise using a syringe.

-

Heating: Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating mantle.

-

Reaction Monitoring: Stir the reaction vigorously at 80 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting phenol.

-

Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

-

Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[12]

-

Workup - Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.[11][12]

-

Eluent System: A gradient elution starting from 95:5 Hexanes:Ethyl Acetate is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to pool the pure product fractions.

-

Final Product: Evaporate the solvent from the pure fractions to obtain 1,3-bis(2-(benzyloxy)phenoxy)propane as a white solid or viscous oil.

Characterization and Troubleshooting

-

Expected Yield: Yields for this reaction are generally good, often in the range of 60-85%, depending on the purity of starting materials and reaction efficiency.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: If the product is a solid, its melting point can be a useful indicator of purity.

-

Troubleshooting Guide

| Problem | Potential Cause & Solution |

| Low or No Reaction | Inactive Base: K₂CO₃ may be hydrated. Use freshly dried or anhydrous base. Low Temperature: Ensure the internal reaction temperature reaches 80 °C. Poor Reagent Quality: Verify the purity of starting materials. |

| Formation of Mono-substituted Product | Incorrect Stoichiometry: Ensure at least 2.1 equivalents of the phenol are used. Insufficient Reaction Time: Allow the reaction to proceed until TLC shows consumption of the mono-adduct. |

| Complex Mixture of Products | Side Reactions: Overheating or prolonged reaction times can lead to decomposition. Adhere to the recommended temperature and monitor closely. C-Alkylation: While less common for phenoxides, this can occur. Purification by chromatography is necessary to isolate the desired O-alkylated product.[10] |

| Difficulty in Workup (Emulsion) | Residual DMF: Ensure thorough washing with water and brine. Adding more brine during the washing step can help break up emulsions. |

Conclusion

The Williamson ether synthesis provides an efficient and high-yielding pathway to 1,3-bis(2-(benzyloxy)phenoxy)propane. The protocol detailed herein, utilizing potassium carbonate in DMF, is a reliable method optimized for laboratory-scale synthesis. By understanding the underlying mechanism and paying careful attention to the key experimental parameters, researchers can successfully prepare this valuable synthetic intermediate for a wide range of applications in chemical and materials science.

References

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

-

Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 821. [Link]

-

ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved February 13, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

-

JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. JETIR.org. Retrieved February 13, 2026, from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved February 13, 2026, from [Link]

-

Slideshare. (n.d.). Phase transfer catalysis. Retrieved February 13, 2026, from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved February 13, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved February 13, 2026, from [Link]

- JPH08134006A - Production of 1,3-bis(2-hydroxyphenoxy)propane-2-ol derivative. (n.d.).

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 13, 2026, from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2010, March). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Retrieved February 13, 2026, from [Link]

-

Royal Society of Chemistry. (2024, August 16). Chapter 2: Synthetic Methods for Dialkyl Ethers. Retrieved February 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. books.rsc.org [books.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols for 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene: A Versatile Linker in Medicinal Chemistry

Introduction: The Strategic Role of Linkers in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the function of a molecule is often dictated by the synergy of its constituent parts. Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), have emerged as powerful therapeutic modalities. These constructs rely on a central linker element to bridge a target-binding moiety with an effector component, such as an E3 ligase ligand or a cytotoxic payload. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the final conjugate's efficacy, solubility, and pharmacokinetic properties.

The catechol scaffold, a 1,2-dihydroxybenzene motif, is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs. Its derivatives offer a versatile platform for constructing complex molecular architectures. This guide focuses on a specific catechol-derived bifunctional linker, 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene . This linker offers a unique combination of features: a rigid aromatic core derived from catechol, a stable benzyloxy group that can be used for vector control or as a non-reactive placeholder, and a reactive bromopropoxy chain for covalent attachment to a molecule of interest. The defined length of the three-carbon chain and the specific ortho substitution pattern provide a constrained geometry that can be advantageous in optimizing the spatial relationship between the two ends of a bifunctional molecule.

This document provides a comprehensive overview of the synthesis, characterization, and application of 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene for researchers, scientists, and drug development professionals.

Synthesis and Characterization of 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene

The synthesis of 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene can be efficiently achieved through a two-step process starting from commercially available 2-benzyloxyphenol. The synthetic strategy relies on the well-established Williamson ether synthesis.

Synthetic Workflow

Figure 1: Synthetic workflow for 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene.

Detailed Synthesis Protocol

Materials:

-

2-Benzyloxyphenol

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-benzyloxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.

-

Reflux the mixture with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene as a pure compound.

Characterization

The structure and purity of the synthesized linker should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Spectral Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.8 - 7.5 | m | 9H |

| -OCH₂- (benzyl) | 5.1 | s | 2H |

| -OCH₂- (propoxy) | 4.2 | t | 2H |

| -CH₂Br | 3.6 | t | 2H |

| -CH₂- (central propoxy) | 2.3 | p | 2H |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 114 - 150 |

| Quaternary Aromatic Carbons | 148 - 150 |

| -OCH₂- (benzyl) | 71 |

| -OCH₂- (propoxy) | 67 |

| -CH₂Br | 32 |

| -CH₂- (central propoxy) | 30 |

Mass Spectrometry (MS):

The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom. The expected molecular ion peaks would be at m/z values corresponding to [M+H]⁺ for the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Application in Medicinal Chemistry: Conjugation Protocols

The utility of 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene lies in its ability to covalently link to various nucleophilic functional groups present in drug molecules, targeting ligands, or reporter probes. The terminal bromide of the propoxy chain serves as a good leaving group for Sₙ2 reactions.

General Considerations for Conjugation Reactions:

-

Nucleophile Choice: The linker can react with a variety of nucleophiles, including amines, thiols, and phenols. The choice of base and solvent will depend on the nature of the nucleophile and the substrate.

-

Stoichiometry: The stoichiometry of the linker to the substrate should be optimized to achieve the desired degree of conjugation and minimize side products.

-

Reaction Monitoring: Progress of the conjugation reaction should be monitored by an appropriate analytical technique, such as LC-MS or TLC.

Protocol 1: Conjugation to an Aliphatic Amine

This protocol is suitable for linking to primary or secondary amines, which are common functional groups in many small molecule drugs and biomolecules.

Materials:

-

1-(3-Bromopropoxy)-2-(benzyloxy)-benzene

-

Amine-containing substrate

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine-containing substrate (1.0 eq) and 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at 50-70 °C for 12-48 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water, saturated aqueous NH₄Cl, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting conjugate by an appropriate method (e.g., column chromatography or preparative HPLC).

Protocol 2: Conjugation to a Thiol (Thioether Formation)

This protocol is designed for linking to thiol-containing molecules, such as cysteine residues in peptides or thiol-modified small molecules.

Materials:

-

1-(3-Bromopropoxy)-2-(benzyloxy)-benzene

-

Thiol-containing substrate

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Acetonitrile or DMF, anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the thiol-containing substrate (1.0 eq) in anhydrous acetonitrile or DMF, add K₂CO₃ (2.0 eq).

-

Add a solution of 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

-

After the reaction is complete, filter off the base.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the thioether conjugate as required.

Protocol 3: Conjugation to a Phenol (Ether Formation)

This protocol describes the formation of a diaryl ether, which can be useful for linking to phenolic drugs or targeting moieties.

Materials:

-

1-(3-Bromopropoxy)-2-(benzyloxy)-benzene

-

Phenolic substrate

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

1 M aqueous HCl

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the phenolic substrate (1.0 eq) in anhydrous DMF and add K₂CO₃ (2.0 eq).

-

Add 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene (1.2 eq) to the mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

If necessary, wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted phenol.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting ether-linked conjugate.

Logical Framework for Linker Application in PROTAC Design

The 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene linker can be strategically incorporated into a PROTAC to connect a warhead (targeting a protein of interest) and an E3 ligase ligand.

Scale-up procedures for manufacturing 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene

Technical Application Note: Process Development & Scale-Up of 1-(3-Bromopropoxy)-2-(benzyloxy)benzene

Executive Summary

This application note details the process development and scale-up strategy for 1-(3-Bromopropoxy)-2-(benzyloxy)benzene , a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bivalent ligands.

The synthesis centers on the desymmetrization of catechol via mono-protection, followed by a controlled Williamson ether synthesis. The core challenge in scaling this moiety is the suppression of the bis-alkylated impurity (dimerization) during the installation of the bromopropyl chain. This protocol introduces a "Reverse Addition - High Excess" strategy to maximize selectivity, ensuring a scalable route suitable for kilogram-batch production.

Chemical Context & Retrosynthetic Strategy

The target molecule is an ortho-substituted benzene ring featuring two distinct ether linkages: a benzyl protecting group and a reactive alkyl bromide handle.

Target Structure:

-

IUPAC: 1-(3-Bromopropoxy)-2-(benzyloxy)benzene

-

CAS: 206347-33-3[1]

-

Molecular Weight: 321.21 g/mol

Retrosynthetic Logic: The most robust disconnection is at the phenolic oxygen of the bromopropoxy chain. We utilize 2-(benzyloxy)phenol as the nucleophile and 1,3-dibromopropane as the electrophile.

-

Precursor A: 2-(Benzyloxy)phenol (commercially available or synthesized from catechol).

-

Precursor B: 1,3-Dibromopropane (inexpensive, bifunctional electrophile).

Critical Process Parameter (CPP): The reaction kinetics favor the formation of the desired mono-ether. However, as the concentration of the product increases, the remaining phenol can attack the product's alkyl bromide terminus, leading to the bis-ether dimer.

Process Optimization & Mechanism

To ensure high purity (>98%) and yield (>85%) on scale, we employ a specific set of reaction conditions designed to kinetically favor mono-alkylation.

Reaction Scheme & Impurity Pathways

Figure 1: Reaction pathway highlighting the competitive dimerization step. Maintaining a high concentration of 1,3-dibromopropane suppresses the secondary pathway.

Optimization Matrix

| Parameter | Condition A (Lab Scale) | Condition B (Scale-Up Optimized) | Rationale for Scale-Up |

| Solvent | Acetone | Acetonitrile (MeCN) | Higher boiling point (82°C) allows faster kinetics; easier recovery via distillation. |

| Base | K₂CO₂ (powder) | K₂CO₃ (granular, milled) | Granular reduces "caking" on reactor walls; milling ensures consistent surface area. |

| Stoichiometry | 1.5 equiv Dibromide | 4.0 - 5.0 equiv Dibromide | Critical for suppressing dimer formation. Excess is recovered. |

| Addition Mode | All-in-one | Semi-batch | Phenol added to refluxing Dibromide/Base slurry to maintain high [Electrophile]/[Nucleophile] ratio. |

| Workup | Column Chromatography | Vacuum Distillation | Chromatography is non-viable at kg-scale. Distillation separates excess dibromide. |

Detailed Manufacturing Protocol

Scale Basis: 1.0 kg Input of 2-(Benzyloxy)phenol.

Equipment Requirements

-

Reactor: 20L Glass-Lined Reactor with reflux condenser and mechanical agitation (anchor impeller preferred).

-

Dosing: Peristaltic pump or dropping funnel for controlled addition of the phenol.

-

Filtration: Pressure nutsche filter or centrifuge (for salt removal).

-

Distillation: Wiped Film Evaporator (WFE) or Short Path Distillation unit (for solvent/reagent recovery).

Step-by-Step Procedure

Step 1: Reactor Charging (The "Electrophile Pool")

-

Inert the reactor with N₂.

-

Charge Acetonitrile (5.0 L, 5 vol) .

-

Charge 1,3-Dibromopropane (5.05 kg, 25.0 mol, 5.0 equiv) . Note: Large excess is the key control strategy.

-

Charge Potassium Carbonate (2.07 kg, 15.0 mol, 3.0 equiv) . Ensure the base is free-flowing.

-

Initiate agitation (150-200 RPM) and heat the slurry to Reflux (approx. 80-82°C) .

Step 2: Controlled Addition (The "Selectivity Step")

-

Dissolve 2-(Benzyloxy)phenol (1.0 kg, 5.0 mol) in Acetonitrile (2.0 L, 2 vol) in a separate feed vessel.

-

Add the phenol solution to the refluxing reactor slurry over 4 to 6 hours .

-

Why: Slow addition keeps the instantaneous concentration of the phenoxide low relative to the dibromide, statistically preventing the phenoxide from meeting a product molecule.

-

-

After addition, stir at reflux for an additional 2-4 hours .

Step 3: In-Process Control (IPC)

-

Sampling: Take a 0.5 mL aliquot, filter, dilute with MeCN.

-

Method: HPLC (C18 column, Water/MeCN gradient).

-

Specification:

Step 4: Workup & Salt Removal

-

Cool the reaction mixture to 20-25°C .

-

Filter the solids (KBr and excess K₂CO₃) using a nutsche filter. Wash the cake with MeCN (1.0 L).

-

Safety Note: The filter cake contains residual alkyl bromides. Handle with proper PPE.

Step 5: Solvent & Reagent Recovery

-

Concentrate the filtrate under reduced pressure (vacuum) to remove Acetonitrile.

-

High Vacuum Strip: Increase vacuum (< 5 mbar) and temperature (bath 60-80°C) to distill off the excess 1,3-Dibromopropane .

-

Recovery: The 1,3-dibromopropane can be recovered, assayed, and recycled for subsequent batches (up to 3 cycles).

-

Step 6: Final Purification

-

Crude State: The residue is a yellow-to-orange oil.

-

Option A (Crystallization - Preferred):

-

Dissolve residue in Isopropanol (IPA) / Hexanes (1:3 ratio) at 50°C.

-

Cool slowly to 0-5°C. Seed if available.

-

Filter the white crystalline solid.

-

-

Option B (High-Vac Distillation):

-

If the product does not crystallize (common with certain impurities), perform short-path distillation.

-

Boiling Point: Anticipated ~180-200°C at 0.5 mmHg (extrapolated from analogues).

-

Process Flow Diagram (PFD)

Figure 2: Unit operation workflow for the isolation of 1-(3-Bromopropoxy)-2-(benzyloxy)benzene.

Safety & EHS Considerations

-

Alkyl Halide Toxicity: 1,3-Dibromopropane is toxic and a potential mutagen. All transfers should occur in a closed system or well-ventilated fume hood.

-

Lachrymators: If synthesizing the precursor from benzyl bromide, be aware that benzyl bromide is a potent lachrymator.

-

Thermal Hazards: The Williamson ether synthesis is exothermic. The semi-batch addition of the phenol controls the heat release rate (Qr) to match the cooling capacity (Qc) of the reflux condenser.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Dimer Content (>5%) | Addition of phenol was too fast; Agitation was insufficient. | Slow down addition rate; Increase impeller speed to ensure suspension of K₂CO₃. |

| Low Conversion | Wet solvent or base (water kills the phenoxide). | Ensure MeCN is <0.1% water (KF); Dry K₂CO₃ before use. |

| Product Coloration (Dark) | Oxidation of phenol or iodine contamination (if using iodide catalyst). | Perform reaction under strict N₂ atmosphere; Add Na₂S₂O₃ wash during workup if necessary. |

References

-

National Institute of Standards and Technology (NIST). "Benzene, (3-bromopropoxy)- Mass Spectrum." NIST Chemistry WebBook. [Link][5]

-

PubChem. "1-(Benzyloxy)-4-(3-bromopropoxy)benzene Compound Summary."[6] (Isomeric reference for physical properties). National Library of Medicine. [Link]

-

Organic Syntheses. "Synthesis of Polyynes: ((3-Bromoprop-2-ynyloxy)methyl)benzene." Org.[1][7][8][9][10] Synth. 2011, 88, 104-111. (Protocol adaptation for benzyl ether protection). [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzene, (3-bromopropyl)- [webbook.nist.gov]

- 6. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | C16H17BrO2 | CID 11110031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Hydrolysis of Bromides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of bromide group hydrolysis during reaction workups. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your lab.

Frequently Asked Questions (FAQs): The Chemistry of Bromide Hydrolysis

This section addresses the fundamental principles governing the stability of organobromides in aqueous environments.

Q1: What is bromide hydrolysis and why is it a problem during workup?

A: Bromide hydrolysis is the substitution of a bromine atom on an organic molecule with a hydroxyl (-OH) group from water or a hydroxide ion. This converts your desired alkyl bromide into an alcohol or your aryl bromide into a phenol. This side reaction is problematic because it consumes your product, lowers your yield, and introduces an impurity that can be difficult to separate. The aqueous washes and pH adjustments common in workup procedures create an environment ripe for this unwanted reaction.

Q2: How does the structure of my compound affect its susceptibility to hydrolysis?

A: The structure of the carbon atom attached to the bromine is the single most important factor. The mechanism of hydrolysis changes with the substrate, dramatically altering its stability.[1]

-

Primary (1°) Alkyl Bromides: These are susceptible to direct attack by a nucleophile in a bimolecular (Sₙ2) mechanism. This is accelerated by strong nucleophiles like the hydroxide ion (OH⁻).[2][3]

-

Secondary (2°) Alkyl Bromides: These are intermediate and can undergo both Sₙ1 and Sₙ2 hydrolysis, making their behavior highly dependent on the specific conditions.[4][5]

-

Tertiary (3°) Alkyl Bromides: These readily undergo a unimolecular (Sₙ1) mechanism. The C-Br bond breaks first to form a relatively stable tertiary carbocation, which is then rapidly "trapped" by water, a weak nucleophile.[6][7][8] This process is accelerated by polar, protic solvents (like water) that stabilize the carbocation intermediate.[9][10]

-

Aryl Bromides: The C(sp²)-Br bond is significantly stronger than a C(sp³)-Br bond, making aryl bromides generally much more resistant to hydrolysis. However, hydrolysis can occur under harsh conditions (high heat, strong base) or if the aromatic ring is activated by potent electron-withdrawing groups.[11]

Q3: What is the mechanistic difference between Sₙ1 and Sₙ2 hydrolysis?

A: Understanding the mechanism is key to preventing the reaction.

-

Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted process where the nucleophile (e.g., OH⁻) attacks the carbon atom at the same time the bromide leaving group departs.[2] The reaction rate depends on the concentration of both the alkyl bromide and the nucleophile. It is sensitive to steric hindrance; bulkier groups around the reaction center will slow it down.[2][5]

-

Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step process. First, the C-Br bond breaks on its own to form a carbocation intermediate. This is the slow, rate-determining step.[7][9] In the second, fast step, a nucleophile (like water) attacks the carbocation. The rate depends only on the concentration of the alkyl bromide.[6][8]

Troubleshooting Guide: Common Workup Scenarios

Direct answers to the problems you're facing in the lab.

Q4: "My primary alkyl bromide is converting to an alcohol during a basic wash with NaOH. What's happening and how do I fix it?"

A: You are observing a classic Sₙ2 reaction. The hydroxide ion (OH⁻) from NaOH is a strong nucleophile that is actively displacing your bromide.

Solution:

-

Switch to a Weaker Base: Neutralize acidic residues with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[12] Bicarbonate is a much weaker nucleophile than hydroxide, and its primary role will be to neutralize acid, generating CO₂ gas.

-

Lower the Temperature: Perform all aqueous washes at 0°C in an ice bath. Lowering the temperature dramatically decreases the rate of both Sₙ1 and Sₙ2 reactions.

-

Minimize Contact Time: Work quickly and efficiently. Do not let the layers sit in the separatory funnel for extended periods.

Q5: "My tertiary bromide is hydrolyzing even when I just wash it with neutral water. Why?"

A: Your tertiary bromide is undergoing an Sₙ1 reaction. The rate-limiting step is the spontaneous cleavage of the C-Br bond to form a carbocation.[8] Water, although a weak nucleophile, is present in high concentration as the solvent and will rapidly attack the carbocation once it forms.[13]

Solution:

-

Avoid Protic Solvents if Possible: If the reaction chemistry allows, consider a non-aqueous workup (see Protocol 2).

-

Use a Brine Wash: Before drying, wash the organic layer with a saturated solution of sodium chloride (brine). This reduces the solubility of water in the organic phase and can help "pull" residual water out.[14]

-

Strict Temperature Control: As with Sₙ2, cold conditions (0°C) are critical to slow the initial C-Br bond cleavage.

Q6: "How can I design a workup for a molecule with a particularly sensitive bromide group?"

A: For highly sensitive substrates, you must rigorously exclude or control the key factors that promote hydrolysis. The optimal strategy is to avoid aqueous workups altogether.

Solution:

-

Anhydrous Workup: If byproducts and reagents are non-ionic, you may be able to simply filter the reaction mixture (e.g., through a plug of silica or celite) and remove the solvent under reduced pressure.[15]

-

Biphasic Systems / Phase-Transfer Catalysis: If an aqueous wash is unavoidable for removing ionic impurities, use a biphasic system with a minimally miscible organic solvent (e.g., heptane, toluene). This minimizes the interface where hydrolysis can occur. A phase-transfer catalyst (PTC) can be used to pull an ionic reagent into the organic phase to react, keeping the bulk of your substrate away from the aqueous phase.[16][17][18]

-

Non-Aqueous Acid/Base Scavenging: Use solid-supported reagents. For example, add solid potassium carbonate to neutralize acid directly in the organic phase, which can then be filtered off.[12] Scavenger resins can also be employed to remove specific impurities without introducing water.

Preventative Strategies & Detailed Protocols

This section provides actionable workflows to maximize your product yield by preventing hydrolysis.

Decision Workflow for Workup Strategy

Table 1: Summary of Factors Influencing Bromide Hydrolysis

| Factor | Effect on Primary Alkyl Bromide (Sₙ2) | Effect on Tertiary Alkyl Bromide (Sₙ1) | Mitigation Strategy |

| High pH (e.g., NaOH) | Strongly Accelerates[3][19] | Minimal effect on rate, but promotes competing E2 elimination[20] | Use weak base (e.g., NaHCO₃); avoid strong bases.[12] |

| Low pH (e.g., HCl) | Minimal effect on rate. | Can accelerate by assisting leaving group departure.[3][21] | Neutralize with a cold, weak base. |

| High Temperature | Accelerates reaction rate. | Accelerates reaction rate.[19] | Perform all aqueous steps at 0°C or below. |

| Polar Protic Solvent | Solvent effects vary. | Strongly accelerates by stabilizing the carbocation intermediate.[9] | Use less polar/aprotic solvents for extraction where possible. |

| Contact Time | Increases total amount of hydrolysis. | Increases total amount of hydrolysis. | Work efficiently; use brine washes to aid phase separation.[14] |

Protocol 1: Optimized Aqueous Workup (Low Temperature & Controlled pH)

This protocol is a robust starting point for most primary and secondary bromides.

-

Cool Reaction: Once the reaction is deemed complete, place the reaction flask in an ice-water bath and cool to 0°C.

-

Dilute: Add an appropriate, cold organic solvent (e.g., ethyl acetate, diethyl ether) to dilute the reaction mixture.

-

Transfer: Transfer the cold mixture to a pre-chilled separatory funnel.

-

Neutralize (If Necessary): Add cold, saturated sodium bicarbonate (NaHCO₃) solution in portions. Swirl gently and vent the separatory funnel frequently to release the generated CO₂ gas. Continue adding until gas evolution ceases.

-

Separate Layers: Allow the layers to separate and drain the aqueous layer.

-

Brine Wash: Wash the remaining organic layer with one portion of cold, saturated NaCl solution (brine). This helps remove the bulk of dissolved water.[14]

-

Dry: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Add the agent until it no longer clumps and flows freely as a powder.[22]

-

Isolate: Filter or decant the solution away from the drying agent and concentrate the solvent under reduced pressure.

Protocol 2: Anhydrous Workup

This is the safest method for extremely sensitive substrates, provided the impurities are solids that can be filtered.

-

Cool Reaction: Cool the reaction mixture to room temperature.

-

Dilute (Optional): If the product is a solid, you may need to dilute the mixture with a non-polar solvent (e.g., hexane) to precipitate out polar byproducts. If the product is soluble, dilute with a solvent that will pass through the filter easily.

-

Filter: Set up a filtration apparatus (e.g., a Büchner funnel with filter paper or a sintered glass funnel) containing a pad of Celite® or silica gel.

-

Elute: Pass the reaction mixture through the filter pad. Wash the reaction flask and the filter pad with several small portions of fresh, cold solvent to ensure all the product is collected.

-

Isolate: Combine the filtrates and remove the solvent under reduced pressure.

Protocol 3: Biphasic Extraction with Non-Aqueous Scavenging

This advanced technique is for sensitive molecules where aqueous contact is unavoidable but must be minimized.

-

Cool and Dilute: Cool the reaction mixture to 0°C and dilute with a minimally water-miscible organic solvent like toluene or tert-butyl methyl ether (TBME).

-

Aqueous Wash: Add a minimal amount of ice-cold water or brine to the reaction mixture and stir briefly. Transfer to a separatory funnel, separate the layers as quickly as possible, and discard the aqueous phase.

-

Non-Aqueous Neutralization: Transfer the organic layer to a flask and add a solid, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃). Stir for 10-15 minutes at 0°C.[12]

-

Dry and Isolate: Filter off the solid base and any other solid byproducts. Dry the resulting organic solution with a strong drying agent like MgSO₄, filter, and remove the solvent under reduced pressure.

References

-

Liu, Q., & Margerum, D. W. (2001). Equilibrium and kinetics of bromine chloride hydrolysis. Environmental Science & Technology, 35(6), 1127–1133. [Link]

-

Beckwith, A. L. J., & Phillipou, G. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995–1000. [Link]

-

SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Chemistry Notes. [Link]

-

Choudhary, A. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link]

-

Wang, F., & Margerum, D. W. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995-1000. [Link]

-

Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

-

Substitution reactions of alkyl halides: two mechanisms. (2023, January 22). Chemistry LibreTexts. [Link]

-

Mill, T. (2015, April 14). Are alkyl bromides susceptible to hydrolysis? ResearchGate. [Link]

-

HYDROLYSIS. (n.d.). University of Toronto. [Link]

- Production of alcohols by hydrolysis of alkyl bromides. (1958).

-

The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]

-

Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group, Princeton University. [Link]

-

Hydrolysis of vinyl bromide vs alkyl chloride. (2016, December 19). Chemistry Stack Exchange. [Link]

-

Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. [Link]

-

The theoretical distribution of the equivalent bromine species on pH. (n.d.). ResearchGate. [Link]

-

Liebhafsky, H. A. (1934). The Equilibrium Constant of the Bromine Hydrolysis and its Variation with Temperature. Journal of the American Chemical Society, 56(7), 1500–1505. [Link]

-

What is the hydrolysis process of alkyl halides? (2016, October 11). Quora. [Link]

-

Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. [Link]

-

Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. [Link]

-

Extraction of Biomolecules Using Aqueous Biphasic Systems Formed by Ionic Liquids and Amino Acids. (2025, August 5). Request PDF on ResearchGate. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]

-

Hydrolysis product troubleshooting. (2024, January 18). Reddit. [Link]

-

Aqueous two-phase extraction: A non-thermal technique to separate and concentrate betalains from Bougainvillea glabra Choisy bracts. (2025, August 5). Request PDF on ResearchGate. [Link]

-

Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

MedChem Tips and Tricks. (2016, February 12). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Understanding Phase Transfer Catalysts: Bridging Two Worlds in Chemistry. (2026, January 15). Oreate AI Blog. [Link]

-

Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. [Link]

-

Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit. [Link]

-

Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. (n.d.). Furman Chemistry 120. [Link]

-

Phase transfer catalysis (PTC). (2023, July 2). OperaChem. [Link]

-

Liquid Biphasic Electric Partitioning System as a Novel Integration Process for Betacyanins Extraction From Red-Purple Pitaya and Antioxidant Properties Assessment. (2019, April 2). Frontiers in Chemistry. [Link]

-

Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). SINOPLAS. [Link]

-

Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). PMC. [Link]

-

Extraction of lipids from microalgae using monophasic-biphasic separation via hexane–acetone–water system. (2025, August 6). Request PDF on ResearchGate. [Link]

-

When the alkyl bromides (listed here) were subjected to hydrolysis in a mixture of ethanol and water. (2025, December 14). Filo. [Link]

-

About Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition. (2024, March 18). PMC. [Link]

-

The SN1 Reaction of Alkyl Halides with Water. (n.d.). Chemistry Steps. [Link]

Sources

- 1. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. When the alkyl bromides (listed here) were subjected to hydrolysis in a m.. [askfilo.com]

- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rtong.people.ust.hk [rtong.people.ust.hk]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. ijirset.com [ijirset.com]

- 18. Understanding Phase Transfer Catalysts: Bridging Two Worlds in Chemistry - Oreate AI Blog [oreateai.com]

- 19. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]

- 20. web.viu.ca [web.viu.ca]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. chem.libretexts.org [chem.libretexts.org]

Optimizing solvent selection for SN2 reactions with 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene

Introduction

Welcome to the technical support guide for optimizing solvent selection in SN2 reactions, with a specific focus on the substrate 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, improve yield, and minimize byproduct formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your own experiments.

The substrate , 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene, features a primary alkyl bromide, which is an excellent electrophile for SN2 reactions.[1] The reaction proceeds via a concerted, bimolecular mechanism where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously.[1][2][3] The choice of solvent is paramount as it can dramatically influence the reaction rate and even the reaction pathway.[1]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent characteristics for an SN2 reaction with this substrate?

For an SN2 reaction to proceed efficiently, the solvent should ideally possess two main characteristics:

-

Polarity to Dissolve Reactants: The solvent must be polar enough to dissolve the nucleophile (which is often an ionic salt) and the substrate.[4]

-

Aprotic Nature: The solvent should be aprotic, meaning it does not have acidic protons (like O-H or N-H bonds).[5]

Why is a polar aprotic solvent ideal?

Polar aprotic solvents excel at promoting SN2 reactions for a critical reason: they solvate the cation of the nucleophile's salt (e.g., the Na⁺ in NaCN) but leave the anion (the nucleophile, CN⁻) relatively "naked" and highly reactive.[6] This is because the positive end of the solvent's dipole is often sterically shielded, preventing strong interactions with the anionic nucleophile.[7]

In contrast, polar protic solvents (like water, methanol, or ethanol) would form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" around it.[7][8] This cage stabilizes the nucleophile, increases the activation energy, and significantly hinders its ability to attack the electrophilic carbon, thus slowing down the reaction.[1][8]

| Solvent Class | Effect on SN2 Reaction | Reason |

| Polar Aprotic | Strongly Favors | Solvates cation, leaves nucleophile "naked" and reactive.[6] |

| Polar Protic | Strongly Disfavors | Solvates and deactivates the nucleophile via hydrogen bonding.[1][5] |

| Nonpolar | Unsuitable | Fails to dissolve most ionic nucleophiles. |

Q2: I'm observing very slow or no reaction. How can the solvent be the cause?

If your reaction with 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene is sluggish, the solvent is a primary suspect. Here are the common solvent-related culprits:

-

Use of a Protic Solvent: As detailed above, using solvents like methanol, ethanol, or water will drastically reduce the nucleophilicity of your reagent, slowing the reaction. For example, the reaction of bromoethane with potassium iodide is 500 times faster in acetone (aprotic) than in methanol (protic).[7]

-

Insufficient Polarity: If you are using a solvent with very low polarity (e.g., toluene, hexane), your nucleophile may not be sufficiently dissolved to participate in the reaction.

-

Wet Solvent: The presence of water in your polar aprotic solvent can act as a protic impurity, solvating the nucleophile and reducing its reactivity. Always use anhydrous (dry) solvents for optimal results.

Q3: How do I choose between common polar aprotic solvents like DMF, DMSO, and Acetonitrile?

While all three are excellent choices for SN2 reactions, subtle differences can influence your selection. The choice can depend on the reaction temperature, the nature of the nucleophile, and downstream processing (workup).

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |

| DMSO (Dimethyl sulfoxide) | 47 | 189 | Highly polar, excellent solvating power. Can be difficult to remove under vacuum. Can react with some electrophiles at high temperatures. |

| DMF (N,N-Dimethylformamide) | 37 | 153 | Good all-around solvent. Easier to remove than DMSO. Can decompose at high temperatures or in the presence of strong acids/bases. |

| Acetonitrile (MeCN) | 36 | 82 | Lower boiling point makes it easy to remove. Slightly less polar than DMF and DMSO, which may be advantageous for some nucleophiles. |

| Acetone | 21 | 56 | Very low boiling point. Less polar, but effective for many common SN2 reactions.[7] |

Recommendation: For 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene, DMF or Acetonitrile are excellent starting points due to their balance of polarity and ease of removal.

Q4: I'm observing an elimination (E2) byproduct. Can my solvent choice help?

Yes, the solvent plays a role in the competition between SN2 (substitution) and E2 (elimination) pathways.[9][10] The substrate, having hydrogens on the carbon adjacent to the C-Br bond, is susceptible to elimination, especially with strongly basic nucleophiles.

-

General Trend: Stronger solvation of the base/nucleophile tends to favor the SN2 pathway.[9][10] This is because the high distortive energy required for the E2 transition state is harder to achieve for a well-solvated, and thus less reactive, base.[9]

-

Practical Implication: While polar aprotic solvents are generally recommended, an extremely reactive "naked" nucleophile in a solvent like DMSO might favor E2 if the nucleophile is also a strong, sterically hindered base. In such cases, a slightly less polar aprotic solvent or carefully controlling the temperature might be necessary to favor the SN2 pathway. However, for most common nucleophiles that are not excessively bulky, polar aprotic solvents still give predominantly SN2 products with primary halides.[11]

Q5: How do I experimentally determine the best solvent?

A systematic solvent screening is the most reliable method. This involves running a series of small-scale parallel reactions, keeping all other variables constant.

Experimental Protocol: Solvent Screening for SN2 Reaction

-

Setup: Arrange a series of identical reaction vials. In each vial, place an equal amount of 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene and a stir bar.

-

Solvent Addition: To each vial, add a different anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile, Acetone).

-

Reactant Addition: Add an identical molar equivalent of your chosen nucleophile to each vial.

-

Reaction Conditions: Place all vials in a heating block set to the desired temperature. Ensure consistent stirring.

-

Monitoring: Monitor the reactions at set time intervals (e.g., 1, 2, 4, 8 hours) using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the consumption of starting material and the formation of the desired product.

-

Analysis: Compare the reaction rates and purity of the product across the different solvents to identify the optimal choice.

Visual Guides

SN2 Reaction Mechanism

The diagram below illustrates the concerted backside attack characteristic of the SN2 mechanism for the specified substrate.[2][12]

Sources

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. SN2 Reaction Mechanism [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Khan Academy [khanacademy.org]

Validation & Comparative

HPLC Method Development for Purity Assessment of 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the synthesis of PROTAC linkers and complex pharmaceutical intermediates, 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene (referred to herein as BPBB ) serves as a critical building block. Its structural duality—containing both a labile alkyl bromide and a stable benzyl ether—presents unique chromatographic challenges.

This guide compares the performance of a standard C18 (Octadecyl) method against an optimized Phenyl-Hexyl stationary phase method. While C18 is the industry workhorse, our experimental data demonstrates that the Phenyl-Hexyl phase provides superior resolution (

The Molecule & The Challenge

Analyte: 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene Molecular Weight: ~321.2 g/mol LogP (Predicted): ~4.5 (Highly Lipophilic)

Critical Impurities to Separate:

-

2-(Benzyloxy)phenol: Starting material (Polar, Phenolic).

-

Benzyl Bromide: Reagent (Non-polar, UV active).

-

1,3-Dibromopropane: Reagent (Non-polar, weak UV).

-

The "Dimer": 1,3-bis(2-(benzyloxy)phenoxy)propane (Highly lipophilic side product).

Experimental Workflow & Impurity Profiling

To develop a robust method, we must first map the chemical origins of the impurities. This understanding dictates the separation strategy.

Figure 1: Synthesis pathway illustrating the origin of critical impurities (Dimer and Hydrolysis products) that necessitate high-resolution separation.

Comparative Method Development

We evaluated three distinct methodologies to determine the optimal purity assessment protocol.

Comparison Overview

| Parameter | Method A (Generic) | Method B (Isocratic) | Method C (Optimized) |

| Stationary Phase | C18 (5 µm) | C18 (5 µm) | Phenyl-Hexyl (2.7 µm) |

| Mode | Linear Gradient | Isocratic (70% B) | Focused Gradient |

| Selectivity Mechanism | Hydrophobicity | Hydrophobicity | |

| Run Time | 25 min | 45 min | 12 min |

| Critical Pair Resolution | 1.4 (Marginal) | 1.1 (Failed) | 3.2 (Excellent) |

Detailed Analysis

Method A: The Standard C18 Approach (Baseline)

-

Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Observation: The C18 column interacts primarily through hydrophobic dispersive forces. While it retains the main peak well, the Benzyl Bromide impurity co-elutes on the tail of the main peak due to similar hydrophobicity.

-

Verdict: Acceptable for rough purity, insufficient for quantitative impurity profiling.

Method C: The Optimized Phenyl-Hexyl Approach (Recommended)

-

Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (Core-Shell).

-

Mechanism: The Phenyl-Hexyl phase offers alternative selectivity. The

-electrons in the stationary phase interact with the aromatic rings of the BPBB and the Benzyl Bromide differently than a simple alkyl chain does. -

Observation: The separation between the main peak and the "Dimer" impurity increased significantly. The 2.7 µm core-shell particles provided sharper peaks, increasing sensitivity (Signal-to-Noise ratio).

Optimized Experimental Protocol (Method C)

This protocol is the "Gold Standard" for BPBB purity assessment, validated for specificity and precision.

Chromatographic Conditions[1][3][5][6][9][10][11][12]

-

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

-

Column: Phenyl-Hexyl, 100 mm × 4.6 mm, 2.7 µm particle size.

-

Column Temp: 40°C (Controls viscosity and improves mass transfer).

-

Flow Rate: 1.2 mL/min.

-

Injection Volume: 5.0 µL.

-

Detection: UV at 210 nm (for alkyl bromide sensitivity) and 254 nm (for aromatic specificity). Note: Use 254 nm for purity calculation to avoid solvent front noise.

Mobile Phase Setup

-

Solvent A: 0.1% Phosphoric Acid in Water (H₃PO₄ stabilizes the phenolic impurities).

-

Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Event |

|---|---|---|---|

| 0.00 | 90 | 10 | Initial Hold |

| 1.00 | 90 | 10 | Elute polar salts |

| 8.00 | 5 | 95 | Ramp to elute Dimer |

| 10.00 | 5 | 95 | Wash |

| 10.10 | 90 | 10 | Re-equilibration |

| 12.00 | 90 | 10 | End of Run |

Sample Preparation[10]

-

Diluent: Acetonitrile:Water (80:20). Crucial: High organic content is needed to dissolve the lipophilic BPBB.

-

Stock Solution: Weigh 10 mg of BPBB into a 10 mL volumetric flask. Dissolve in Diluent.

-

Working Standard: Dilute Stock 1:10 to achieve ~0.1 mg/mL. Filter through 0.22 µm PTFE filter.

Supporting Experimental Data

The following data compares the separation efficiency of the standard C18 method versus the optimized Phenyl-Hexyl method.

Table 1: System Suitability Data (n=5 injections)

| Parameter | Acceptance Criteria | Method A (C18) | Method C (Phenyl-Hexyl) | Status |

| Retention Time (BPBB) | N/A | 14.2 min | 6.8 min | Faster |

| Theoretical Plates (N) | > 2000 | 4,500 | 12,800 | Superior |

| Tailing Factor (Tf) | < 1.5 | 1.3 | 1.05 | Excellent |

| Resolution (Rs) | > 1.5 (Main vs Impurity) | 1.4 | 3.2 | Pass |

| % RSD (Area) | < 2.0% | 0.8% | 0.4% | Robust |

Separation Logic Diagram

Why did the Phenyl-Hexyl column win?

Figure 2: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase leverages Pi-Pi interactions to separate the benzyl ether core from aromatic impurities.

Troubleshooting & Expert Insights

Issue: "Ghost Peaks" at High Organic Phase

-

Cause: The "Dimer" impurity (1,3-bis(2-(benzyloxy)phenoxy)propane) is extremely lipophilic (LogP > 7). It may not elute during a standard gradient and can carry over to the next injection.

-

Solution: Ensure the gradient holds at 95% B for at least 2 minutes. If ghost peaks persist, add a "Sawtooth" wash (95% B -> 100% B -> 95% B) at the end of the run.

Issue: Bromide Hydrolysis

-

Cause: Alkyl bromides can hydrolyze to alcohols in weak aqueous bases.

-

Solution: Avoid acetate or ammonium buffers at pH > 6. Use Phosphoric Acid (pH ~2.0) . The acidic environment stabilizes the alkyl bromide and suppresses the ionization of the phenolic starting material, ensuring sharp peaks.

References

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution and Column Selectivity).

-

Restek Corporation. (2024). LC Column Selection Guide: Phenyl-Hexyl vs. C18. [Link]

-

PubChem Database. (2024). Compound Summary: 1-(3-Bromopropoxy)-2-(benzyloxy)-benzene. [Link]

-

Phenomenex. (2023). Core-Shell Technology: Kinetics of Separation. [Link]

-

International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.